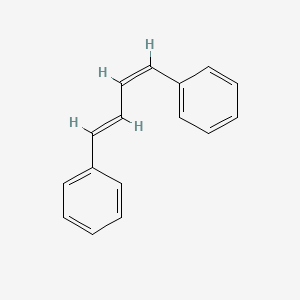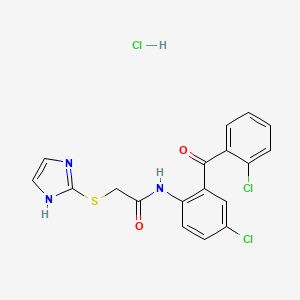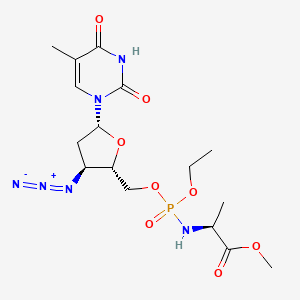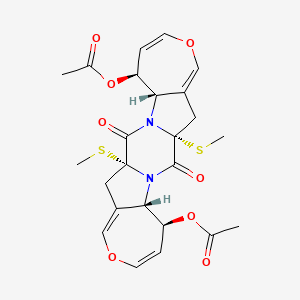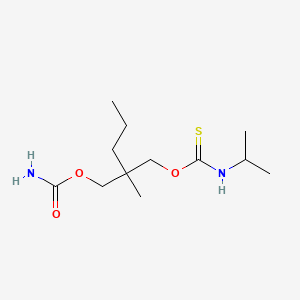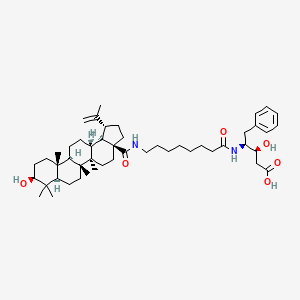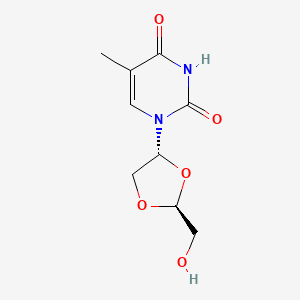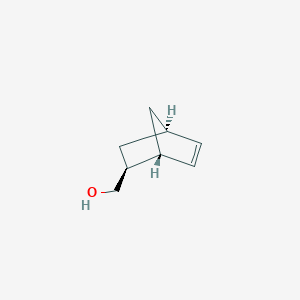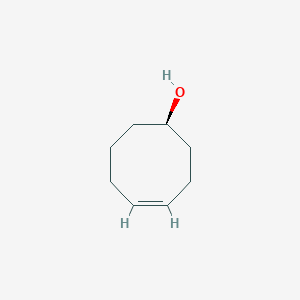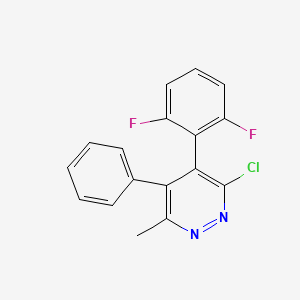
Pyridachlometyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridachlometyl is a novel fungicide developed by Sumitomo Chemical Company. It is designed to tackle fungicide resistance by promoting tubulin polymerization, which is a unique mode of action in the fungicide market . This compound exhibits potent fungicidal activity against a broad range of phytopathogens from the phyla Ascomycota and Basidiomycota .
Vorbereitungsmethoden
The synthesis of pyridachlometyl begins with the transformation of 2,6-difluorobenzaldehyde into its cyanohydrine derivative . The synthetic route involves several steps, including the formation of a tetrasubstituted pyridazine ring, which is a key structural feature of this compound . Industrial production methods involve optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Pyridachlometyl undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pyridachlometyl has a wide range of scientific research applications. In chemistry, it is used as a model compound to study tubulin polymerization and microtubule stabilization . In biology, it is used to investigate the mechanisms of fungicide resistance and the role of tubulin in cellular processes . In medicine, this compound and its analogs have been tested for their potential to treat diseases such as human African trypanosomiasis and Alzheimer’s disease . In industry, this compound is used as a fungicide to protect crops from fungal infections .
Wirkmechanismus
Pyridachlometyl exerts its effects by promoting tubulin polymerization, leading to microtubule stabilization . This disrupts the normal function of fungal cells, ultimately leading to their death . The molecular targets of this compound include tubulin proteins, which are essential for cell division and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Pyridachlometyl is unique among fungicides due to its novel mode of action. Similar compounds include benzimidazoles, which also target tubulin but have different binding sites and mechanisms . Other similar compounds include quinone outside inhibitors, quinone inside inhibitors, and succinate dehydrogenase inhibitors, which target different sites in the mitochondrial electron transport chain . This compound’s unique mode of action and lack of cross-resistance with other fungicide classes make it a valuable addition to the fungicide market .
Eigenschaften
CAS-Nummer |
1358061-55-8 |
|---|---|
Molekularformel |
C17H11ClF2N2 |
Molekulargewicht |
316.7 g/mol |
IUPAC-Name |
3-chloro-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine |
InChI |
InChI=1S/C17H11ClF2N2/c1-10-14(11-6-3-2-4-7-11)16(17(18)22-21-10)15-12(19)8-5-9-13(15)20/h2-9H,1H3 |
InChI-Schlüssel |
ZNBJSAAROMDHOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N=N1)Cl)C2=C(C=CC=C2F)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



